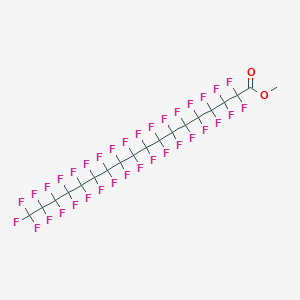

Methyl perfluorooctadecanoate

Übersicht

Beschreibung

Methyl perfluorooctadecanoate is a fluorinated organic compound with the molecular formula C19H3F35O2. It is a methyl ester derivative of perfluorooctadecanoic acid. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl perfluorooctadecanoate can be synthesized through the esterification of perfluorooctadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl perfluorooctadecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: While this compound is generally resistant to oxidation and reduction due to its fluorinated nature, specific conditions and reagents can induce these reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can produce a fluorinated amide, while reaction with a thiol can yield a fluorinated thioether.

Wissenschaftliche Forschungsanwendungen

Methyl perfluorooctadecanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s hydrophobic nature makes it useful in studies involving lipid membranes and protein-lipid interactions.

Medicine: Research into drug delivery systems often utilizes this compound due to its stability and compatibility with various pharmaceutical formulations.

Industry: It is employed in the production of specialty coatings, lubricants, and surfactants, where its chemical inertness and thermal stability are advantageous.

Wirkmechanismus

The mechanism of action of methyl perfluorooctadecanoate is primarily related to its interaction with other molecules through hydrophobic and van der Waals forces. The compound’s fluorinated structure allows it to form stable interactions with other fluorinated molecules, making it useful in various applications where such interactions are beneficial. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Perfluorooctadecanoic Acid: The parent compound of methyl perfluorooctadecanoate, known for its similar properties but with a carboxylic acid functional group instead of a methyl ester.

Perfluorooctanoic Acid: A shorter-chain analog with similar fluorinated properties but different physical and chemical characteristics.

Perfluorooctanesulfonic Acid: Another fluorinated compound with a sulfonic acid functional group, used in various industrial applications.

Uniqueness: this compound is unique due to its methyl ester functional group, which imparts different reactivity and solubility properties compared to its parent acid. This makes it particularly useful in applications where ester functionality is desired, such as in organic synthesis and material science.

Biologische Aktivität

Methyl perfluorooctadecanoate (MPO) is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential adverse effects on human health. This article explores the biological activity of MPO, focusing on its mechanisms of action, toxicity, and implications for human health based on diverse research findings.

Overview of this compound

MPO is a methyl ester of perfluorooctadecanoic acid, characterized by a long carbon chain fully substituted with fluorine atoms. This structure contributes to its unique properties, such as hydrophobicity and lipophobicity, which affect its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that PFAS, including MPO, can disrupt endocrine functions and interfere with various biological processes. The following mechanisms have been identified:

- Endocrine Disruption : MPO can bind to nuclear receptors, disrupting normal hormonal signaling pathways. Studies have shown that PFAS can compete with endogenous ligands for binding sites on receptors such as peroxisome proliferator-activated receptors (PPARs) and vitamin D receptors (VDRs), leading to altered gene expression and metabolic dysfunctions .

- Toxicological Effects : MPO and similar compounds have demonstrated cytotoxic effects in vitro. The formation of reactive intermediates during metabolism can lead to oxidative stress and cellular damage. In animal studies, exposure to PFAS has been linked to liver toxicity and alterations in lipid metabolism .

Case Studies

- Liver Toxicity in Animal Models : A study investigating the effects of various PFAS on rat models found significant liver damage associated with prolonged exposure to MPO. Histopathological examinations revealed fatty liver changes and increased levels of liver enzymes indicative of hepatotoxicity .

- Endocrine Disruption : Research highlighted that exposure to PFAS mixtures, including MPO, resulted in significant dysregulation of thyroid hormones in both animal models and human epidemiological studies. This disruption is associated with developmental issues and metabolic disorders .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of MPO:

Eigenschaften

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H3F35O2/c1-56-2(55)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)18(50,51)19(52,53)54/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFOZPVITJRTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H3F35O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379561 | |

| Record name | Methyl perfluorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

928.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16753-33-6 | |

| Record name | Methyl perfluorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.